molecular formula C14H23NO3 B2737838 tert-Butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate CAS No. 2241130-86-7

tert-Butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate

Cat. No.: B2737838
CAS No.: 2241130-86-7
M. Wt: 253.342
InChI Key: YFQFBZNKAAXHAY-UHFFFAOYSA-N
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Description

tert-Butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate is a spirocyclic carbamate derivative characterized by a bicyclic spiro[3.4]octane scaffold with a 5-keto group and a tert-butoxycarbonyl (Boc)-protected amine moiety.

Synthesis: The compound can be synthesized via multi-step routes involving spirolactone intermediates. For example, spirolactone 10 (tert-butyl ((3,3-dimethyl-5’-oxo-spiro[2,4-dioxabicyclo[3.3.0]octane-6,2’-oxolan]-8-yl)carbamate)) undergoes ring-opening reactions with ethanol to yield hydroxylated derivatives (e.g., compound 13) . Further oxidation or functionalization steps may introduce the 5-oxo group into the spiro[3.4]octane system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(8-oxospiro[3.4]octan-7-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-10-5-8-14(11(10)16)6-4-7-14/h10H,4-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQFBZNKAAXHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC2(C1=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Spirocyclic ketone and tert-butyl isocyanate.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around room temperature to 50°C.

    Catalysts and Solvents: Common solvents used in this reaction include dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may be employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Continuous flow reactors and automated systems may be used to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Yield
Acidic hydrolysisHCl (aq), H₂O, reflux5-Oxospiro[3.4]octan-6-yl)methylamine + CO₂ + tert-butanol85–92%
Basic hydrolysisNaOH (aq), THF, 60°CSodium salt of methylamine derivative + tert-butanol78–86%

Acidic hydrolysis cleaves the carbamate bond, releasing tert-butanol and forming the corresponding amine. Basic conditions favor saponification, generating a sodium carboxylate intermediate.

Nucleophilic Substitution

The spirocyclic ketone and carbamate groups participate in nucleophilic substitutions:

  • Ketone Reactivity :
    The 5-oxo group undergoes nucleophilic addition with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols.
    Example:

    Compound+MeMgBr6-(hydroxy(ethyl))spiro[3.4]octane derivative(75% yield)[6]\text{Compound} + \text{MeMgBr} \rightarrow \text{6-(hydroxy(ethyl))spiro[3.4]octane derivative} \quad (75\%\text{ yield})[6]
  • Carbamate Reactivity :
    The tert-butyl carbamate acts as a protecting group, removable via acidolysis (e.g., TFA in DCM).

Oxidation and Reduction

Reaction Type Reagents Products Notes
OxidationKMnO₄, H₂O, 80°C6-Carboxyspiro[3.4]octane derivativeKetone → carboxylic acid
ReductionNaBH₄, MeOH, 0°C5-Hydroxyspiro[3.4]octane derivativeKetone → secondary alcohol

Controlled oxidation converts the ketone to a carboxylic acid, while reduction yields a secondary alcohol. The carbamate group remains intact under these conditions.

Transesterification

The tert-butyl carbamate undergoes transesterification with alcohols under acidic catalysis:

Compound+EtOHH⁺Ethyl carbamate derivative+tert-butanol(68% yield)[3]\text{Compound} + \text{EtOH} \xrightarrow{\text{H⁺}} \text{Ethyl carbamate derivative} + \text{tert-butanol} \quad (68\%\text{ yield})[3]

This reaction is critical for modifying the carbamate group’s steric and electronic properties.

Ring-Opening Reactions

The spirocyclic structure undergoes ring expansion or contraction under specific conditions:

  • Base-Induced Ring Expansion :
    Treatment with KOtBu in THF opens the spiro ring, forming a bicyclic ether .
    Example:

    Spirocyclic compoundKOtBuBicyclo[4.2.0]octane derivative(62% yield)[4]\text{Spirocyclic compound} \xrightarrow{\text{KO}^t\text{Bu}} \text{Bicyclo[4.2.0]octane derivative} \quad (62\%\text{ yield})[4]
  • Acid-Catalyzed Rearrangement :
    H₂SO₄ promotes rearrangement to a fused-ring system .

Biochemical Interactions

Preliminary studies indicate interactions with biological targets:

Target Interaction Biological Effect
Serine proteasesCompetitive inhibitionPotential anticoagulant activity
Cytochrome P450 enzymesSubstrate bindingAltered drug metabolism pathways

These interactions suggest therapeutic potential, though further validation is required.

Comparative Reactivity with Analogues

Compound Key Reaction Differentiating Feature
tert-Butyl N-(8-oxo-5-oxaspiro[3.4]oct-7-yl)carbamateFaster hydrolysis due to strained spiro ringHigher electrophilicity at carbonyl
tert-Butyl N-(2-azaspiro[3.4]octan-6-yl)carbamateEnhanced nucleophilic substitutionPresence of nitrogen in spiro ring

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional modifications, making it useful in creating diverse chemical entities .

Biology

  • Biological Activity Exploration : Research indicates that compounds with similar spirocyclic structures exhibit significant biological activities, including antimicrobial and anticancer properties. Interaction studies suggest that tert-butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate may bind to specific protein targets, potentially modulating their activity and influencing metabolic pathways .

Medicine

  • Potential Drug Candidate : The compound is being investigated for its therapeutic applications in treating various diseases. Its structural features may enhance its ability to interact with biological targets, making it a candidate for drug development .

Industry

  • Material Science Applications : Due to its stability and reactivity, this compound may be used in the development of new materials, such as polymers or coatings, which require specific chemical properties for enhanced performance .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of similar spirocyclic compounds, demonstrating significant antibacterial activity against various pathogens. This suggests that this compound could be further explored for its potential use in treating infections .

Case Study 2: Neuroprotective Effects

Research has shown that structurally related compounds can exhibit neuroprotective effects under oxidative stress conditions. These findings indicate that this compound may play a role in protecting neuronal cells from damage associated with neurodegenerative diseases .

Mechanism of Action

The mechanism by which tert-Butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure and carbamate group are key features that influence its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Formula Synthesis Highlights Applications/Reactivity Reference
This compound Spiro[3.4]octane core, 5-oxo group, Boc-protected amine C₁₄H₂₃NO₃ Derived from spirolactone intermediates (e.g., compound 10 ) via hydrolysis Chiral intermediates, drug discovery scaffolds
tert-ButylN-{(1S,5S,6R)-3,3-dimethyl-8-oxo-2,4-dioxabicyclo[3.3.0]octan-6-yl}carbamate (7) Dioxabicyclo[3.3.0]octane, 8-oxo group, Boc-protected amine C₁₃H₂₁NO₅ Dess-Martin periodinane oxidation of alcohol 6 Intermediate for antiviral agents
tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate Azaspiro[3.3]heptane core, Boc-protected amine C₁₁H₂₀N₂O₂ Commercial availability; similar Boc protection strategies Building block for peptidomimetics
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine ring, fluorine substitution, Boc-protected methylamine C₁₁H₁₆FN₃O₃ Not explicitly described; likely SNAr or condensation reactions Anticancer or antimicrobial agents
2’-Chloro-7’,8’-dihydro-6’H-spiro[cyclohexane-1,9’-pyrazino[1,2-e]purin]-6’-one (196) Spiro-pyrazinopurinone core, chloro substituent C₁₄H₁₇ClN₄O₂ Cyclization of methyl 2-oxoacetate derivatives under thermal conditions Kinase inhibitors, nucleotide analogs

Research Findings and Trends

  • Spirocyclic Carbamates in Drug Discovery: Spiro scaffolds are increasingly utilized to mimic peptide conformations or block metabolically labile sites. For example, compound 196 demonstrates potent kinase inhibition due to its spiro-pyrazinopurinone core .
  • Boc Protection Strategies : The tert-butoxycarbonyl group remains a staple in amine protection, but its bulkiness may limit steric accessibility in certain spiro systems compared to smaller protecting groups .

Biological Activity

tert-Butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate is a synthetic organic compound notable for its unique spirocyclic structure and potential biological activities. This compound, with the molecular formula C14H23NO3C_{14}H_{23}NO_3, features a carbamate functional group, which plays a significant role in its reactivity and interactions with biological targets.

The synthesis of this compound typically involves the reaction of a spirocyclic ketone with tert-butyl isocyanate under controlled conditions, often utilizing solvents like dichloromethane or tetrahydrofuran. The reaction is conducted in an inert atmosphere to prevent side reactions, maintaining moderate temperatures (room temperature to 50°C) .

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown efficacy against various bacterial strains, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may interact with specific enzymes or receptors, potentially modulating their activity and influencing metabolic pathways .

Table 1: Comparison of Biological Activities of Similar Compounds

Compound NameStructureNotable FeaturesBiological Activity
tert-butyl N-(2-amino-5-oxaspiro[3.4]octan-8-yl)carbamateStructureContains an amino groupPotential for increased biological activity
tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamateStructureFeatures an oxo groupEnhanced reactivity and interactions
tert-butyl N-(2-methylphenyl)-5-(2-methylphenyl)-2-(1H-pyrazolyl)carbamateStructureIncorporates a pyrazole ringDifferent pharmacological profiles

The mechanism by which this compound exerts its biological effects is likely related to its ability to bind to specific molecular targets within biological systems. The presence of the spirocyclic structure and carbamate group enhances its binding affinity, potentially leading to modulation of enzyme activity or receptor signaling pathways.

Case Studies and Research Findings

  • Antibacterial Efficacy : In vitro studies have demonstrated that compounds similar to this compound exhibit strong antibacterial properties against Gram-positive bacteria, including MRSA and VRE (Vancomycin-resistant Enterococcus). The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.78 to 3.125 μg/mL, comparable to existing antibiotics .
  • Pharmacological Potential : Research into the pharmacological applications of this compound suggests it may serve as a lead candidate for the development of new antimicrobial agents due to its selective action against resistant bacterial strains . Further investigations are required to explore its full therapeutic potential.

Q & A

Q. Table 1: Key Reaction Conditions for Spirocyclic Carbamate Synthesis

StepReagents/ConditionsYield (%)Reference
OxidationDess-Martin periodinane, CH2_2Cl2_285
Amine CouplingNaHCO3_3, THF, rt72
ReductionFe, NH4_4Cl, EtOH, reflux68

Q. Table 2: Stability Profile Under Various Conditions

ConditionDegradation Observed?Recommended MitigationReference
pH < 3 (aqueous)Yes (Boc hydrolysis)Neutralize before aqueous workup
Temperature > 40°CPartial decompositionStore at –20°C, avoid heating

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